molecular formula C13H11BrO B14504158 2'-(Bromomethyl)[1,1'-biphenyl]-2-ol CAS No. 63506-54-7

2'-(Bromomethyl)[1,1'-biphenyl]-2-ol

Cat. No.: B14504158
CAS No.: 63506-54-7
M. Wt: 263.13 g/mol
InChI Key: RIKWLJFGJYFTOI-UHFFFAOYSA-N
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Description

2’-(Bromomethyl)[1,1’-biphenyl]-2-ol is an organic compound with the molecular formula C13H11BrO It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromomethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Bromomethyl)[1,1’-biphenyl]-2-ol typically involves the bromination of 2’-methyl[1,1’-biphenyl]-2-ol. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually conducted in a solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2’-(Bromomethyl)[1,1’-biphenyl]-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Benzoyl Peroxide: Acts as a radical initiator.

    Dichloromethane: Common solvent for these reactions.

    Lithium Aluminum Hydride: Used for reduction reactions.

Major Products Formed

    Substituted Biphenyl Derivatives: Formed through substitution reactions.

    Ketones and Aldehydes: Formed through oxidation reactions.

    Methyl-Substituted Biphenyls: Formed through reduction reactions.

Scientific Research Applications

2’-(Bromomethyl)[1,1’-biphenyl]-2-ol has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Utilized in the preparation of polymers and other advanced materials.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Biological Studies: Employed in studies related to enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2’-(Bromomethyl)[1,1’-biphenyl]-2-ol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can undergo nucleophilic substitution, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in organic synthesis and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-(Bromomethyl)[1,1’-biphenyl]-2-ol is unique due to the presence of both a bromomethyl group and a hydroxyl group on the biphenyl structure. This combination of functional groups provides it with distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

63506-54-7

Molecular Formula

C13H11BrO

Molecular Weight

263.13 g/mol

IUPAC Name

2-[2-(bromomethyl)phenyl]phenol

InChI

InChI=1S/C13H11BrO/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)15/h1-8,15H,9H2

InChI Key

RIKWLJFGJYFTOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CBr)C2=CC=CC=C2O

Origin of Product

United States

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